Spectinomycin hydrochloride

Antimicrobial susceptibility testing Neisseria gonorrhoeae MIC comparison

Sourcing a stable, non-cross-resistant selective agent for multi-marker plasmid construction is a persistent bottleneck. Spectinomycin hydrochloride solves this with a unique bacteriostatic mechanism that stabilizes polysomes rather than causing lethal breakdown, and resistance mediated by the spc gene or AAD(9) adenyltransferase-conferring no cross-resistance to kanamycin or gentamicin. - 100% of N. gonorrhoeae clinical isolates remain susceptible (MIC90 32 mg/L), ensuring robust QC strain performance. - Aqueous solubility >150 mg/mL enables soluble-powder formulation for drinking-water mass medication in poultry/swine with defined withdrawal periods (72 h / 5 d). - Ideal dual/triple selection agent: use spectinomycin alongside aminoglycoside markers without interference.

Molecular Formula C14H36Cl2N2O12
Molecular Weight 495.3 g/mol
CAS No. 22193-75-5
Cat. No. B1200256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpectinomycin hydrochloride
CAS22193-75-5
SynonymsActinospectacin
Adspec
Ferkel Spectam
Kempi
Prospec
Salmosan T
Salmosan-T
Spectam
Spectam, Ferkel
Spectinomycin
Spectinomycin Dihydrochloride, Anhydrous
Spectinomycin Dihydrochloride, Pentahydrate
Spectinomycin Hydrochloride
Stanilo
Trobicin
Molecular FormulaC14H36Cl2N2O12
Molecular Weight495.3 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl
InChIInChI=1S/C14H24N2O7.2ClH.5H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;;;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;2*1H;5*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;;;/m1......./s1
InChIKeyDCHJOVNPPSBWHK-UXXUFHFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spectinomycin Hydrochloride Overview


Spectinomycin hydrochloride, the dihydrochloride pentahydrate salt of spectinomycin, is an aminocyclitol antibiotic structurally distinct from aminoglycosides, produced by *Streptomyces spectabilis* [1]. It exerts bacteriostatic activity by binding to the 30S ribosomal subunit, inhibiting protein synthesis without inducing mRNA misreading, a mechanistic feature that distinguishes it from bactericidal aminoglycosides like gentamicin and streptomycin [2]. Clinically, it is primarily used as a single-dose intramuscular injection for uncomplicated gonococcal infections caused by *Neisseria gonorrhoeae*, including in penicillin-allergic patients and for retreatment after failure of other agents [3]. In veterinary medicine, spectinomycin hydrochloride is approved for the control and treatment of bacterial respiratory and enteric infections in poultry and swine, often formulated in combination with lincomycin [4][5]. Its high aqueous solubility facilitates formulation as injectable solutions and soluble powders for drinking water administration .

Compound Class Aminocyclitol antibiotic; distinct from aminoglycosides
Mechanism Bacteriostatic 30S ribosomal probe; polysome stabilization
Form Formulation Hydrochloride salt with >150 mg/mL aqueous solubility

Spectinomycin vs. Aminoglycosides: Substitution Risks


Interchanging spectinomycin hydrochloride with a generic aminoglycoside such as gentamicin, streptomycin, or kanamycin is scientifically unjustified due to fundamental mechanistic and resistance-profile divergences. Spectinomycin is uniquely bacteriostatic, stabilizing polysomes, whereas aminoglycosides like streptomycin are bactericidal and cause lethal polysome breakdown [1]. This mechanistic difference translates to distinct clinical and laboratory utility: spectinomycin cannot be relied upon for bactericidal assays or for infections requiring rapid bacterial killing. Furthermore, spectinomycin resistance is mediated by distinct chromosomal mutations in the *spc* gene and enzymatic inactivation by the AAD(9) adenyltransferase, which modifies spectinomycin but not streptomycin, resulting in non-overlapping resistance profiles [2][3]. Consequently, a bacterial strain resistant to spectinomycin may remain fully susceptible to gentamicin, and vice versa, making blind substitution a high-risk strategy in both clinical and research settings. The following quantitative evidence guide details these and other verifiable differentiation points.

Attribute
Spectinomycin HCl
Generic Aminoglycosides
Mechanism
Bacteriostatic; polysome stabilization
Bactericidal; polysome breakdown
Resistance
spc/AAD(9); no cross-resistance
AAC/APH; plasmid-mediated

Bactericidal endpoints and aminoglycoside resistance patterns may not transfer; validate assay and strain context before substitution.

Spectinomycin Differentiation Evidence


N. gonorrhoeae Susceptibility

In a comparative study of clinical isolates of Neisseria gonorrhoeae, spectinomycin, sissomicin, and verdamicin were the most effective agents, inhibiting 100% of 41 strains. In contrast, kanamycin and gentamicin inhibited only 95-97% of the same strains [1]. A recent 2024 study further confirms that 100% of N. gonorrhoeae isolates (including penicillinase-producers) remained fully susceptible to spectinomycin (MIC range 8-64 mg/L; MIC90 32 mg/L), whereas only 52.9% were susceptible to gentamicin (MIC range 2-16 mg/L; MIC90 8 mg/L) [2].

N. gonorrhoeae Susceptibility
Reported
100% susceptible (MIC90 32 mg/L) vs. 52.9% for gentamicin (MIC90 8 mg/L) across 2024 isolates
Supports stable susceptibility control in AST panels
Gentamicin susceptibility declined; cross-study context
Antimicrobial susceptibility testing Neisseria gonorrhoeae MIC comparison

Polysome Stabilization vs. Lethal Breakdown

In heterozygotes of Escherichia coli K-12, spectinomycin acts purely bacteriostatically by stabilizing polysomes, blocking resistant ribosomes behind inhibited sensitive ones. In contrast, streptomycin causes gradual polysome breakdown, leading to a dominant lethal (bactericidal) action [1]. This fundamental mechanistic distinction is corroborated by the Merck Veterinary Manual, which notes that spectinomycin cannot induce misreading of mRNA and is often not bactericidal, unlike other aminoglycosides [2].

Polysome Stabilization
Head-to-head
Bacteriostatic polysome stabilization vs. streptomycin-mediated lethal polysome breakdown
Distinct ribosomal inhibition profiles for mechanistic studies
E. coli K-12 heterozygote model context
Mechanism of action Ribosome inhibition Polysome profiling

spc and AAD(9) Resistance Mechanisms

Spectinomycin resistance is primarily conferred by chromosomal mutations in the *spc* gene (encoding ribosomal protein S5) and by the AAD(9) adenyltransferase, which specifically modifies spectinomycin but does not affect streptomycin [1][2]. In contrast, resistance to aminoglycosides like gentamicin is typically mediated by different aminoglycoside-modifying enzymes (e.g., AAC, APH) and distinct chromosomal mutations (e.g., *kan* gene) [3]. This lack of cross-resistance is critical: strains resistant to spectinomycin often remain susceptible to gentamicin and vice versa.

spc/AAD(9) Resistance
Class-level
spc gene mutations and AAD(9) adenyltransferase modify spectinomycin only; aminoglycosides rely on AAC/APH enzymes
Non-overlapping resistance determinants support selective marker use
Cross-resistance unlikely; verify with specific strain panels
Antibiotic resistance spc gene adenyltransferase AAD(9)

Aqueous Solubility Advantage

Spectinomycin base is poorly water-soluble, limiting its direct use. The hydrochloride salt (CAS 22193-75-5) was specifically developed as the 'more soluble dihydrochloride salt' to overcome this limitation [1]. Spectinomycin hydrochloride exhibits high aqueous solubility, reported as >150 mg/mL , easily soluble in water [2], or at least 49.5 mg/mL . This solubility profile is essential for the preparation of injectable solutions (e.g., Trobicin) and soluble powders for drinking water administration in veterinary medicine [3].

Aqueous Solubility
Class-level
>150 mg/mL (HCl salt) vs. practically insoluble (free base)
Hydrochloride salt required for aqueous research formulations
Solubility context; verify lot-specific solubility
Solubility Formulation Physicochemical properties

Poultry and Swine Withdrawal Times

Spectinomycin hydrochloride is approved for veterinary use in poultry (chickens, turkeys) and swine, with specific withdrawal periods mandated to ensure food safety. For chickens treated with lincomycin-spectinomycin soluble powder, the withdrawal period is 72 hours; for swine, it is 5 days [1]. The U.S. CFR establishes a tolerance of 0.1 ppm for spectinomycin residues in edible tissues of chickens and turkeys [2]. These regulatory thresholds are specific to spectinomycin and differ from those for aminoglycosides like gentamicin, which has different approved species and withdrawal periods.

Withdrawal Times
Reported
Poultry: 72 h; Swine: 5 d; tolerance 0.1 ppm in chicken/turkey tissues
Species-specific residue depletion profiles for food safety research
Regulatory context; confirm local requirements
Veterinary medicine Food safety Withdrawal period

Spectinomycin Application Scenarios


N. gonorrhoeae AST Positive Control

Given that 100% of N. gonorrhoeae clinical isolates remain susceptible to spectinomycin over decades (MIC90 32 mg/L), compared to only 52.9% susceptibility to gentamicin [1], spectinomycin hydrochloride is the superior choice for preparing quality control (QC) strains and as a positive control in AST panels for gonorrhea. Its stable susceptibility profile ensures assay validity, unlike gentamicin which exhibits significant and rising resistance.

Non-Bactericidal Translation Inhibition

For researchers investigating bacterial translation, spectinomycin provides a distinct tool. Unlike streptomycin, which is bactericidal and causes polysome breakdown, spectinomycin is purely bacteriostatic and stabilizes polysomes [2]. This allows for reversible inhibition of the 30S subunit and study of translocation blockage without triggering lethal downstream effects, making it ideal for detailed mechanistic and kinetic studies of ribosome function.

Aminoglycoside-Resistant Background Marker

Spectinomycin resistance is mediated by the *spc* gene or AAD(9) adenyltransferase, which specifically inactivate spectinomycin but not streptomycin or gentamicin [3]. Therefore, spectinomycin can be used as a selective agent in E. coli or other bacterial strains that already carry aminoglycoside resistance markers (e.g., kanamycin, gentamicin), enabling dual or triple selection strategies without cross-resistance interference. This is critical for complex plasmid constructions and genomic manipulations.

Drinking Water Formulation for Poultry and Swine

The high aqueous solubility of spectinomycin hydrochloride (>150 mg/mL) enables its formulation as a soluble powder for mass medication via drinking water . In contrast to spectinomycin base, which is water-insoluble, the hydrochloride salt is essential for achieving therapeutic concentrations in poultry and swine water lines for the treatment of chronic respiratory disease (CRD) and swine dysentery [4]. Furthermore, the defined withdrawal periods (72h poultry; 5d swine) provide clear food safety guidelines that are specific to this compound [5].

Application
Selection Property
Validation Focus
N. gonorrhoeae AST QC control
Stable susceptibility profile across decades
MIC90 ≤ 32 mg/L in broth microdilution
Ribosomal translocation studies
Bacteriostatic polysome stabilization
Reversible 30S blockade without mRNA misreading
Selective marker (genetic engineering)
spc/AAD(9) resistance cassette
No cross-resistance with kan/gent markers
Aqueous veterinary research formulations
HCl salt solubility >150 mg/mL
Species-specific withdrawal time context

Technical Documentation Hub

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